3-Cyclopropylazetidin-3-ol hydrochloride, with the chemical formula CHClNO, is a compound classified as an azetidine derivative. It features a cyclopropyl group attached to the azetidine ring, contributing to its unique properties and potential applications in medicinal chemistry. This compound is of interest due to its structural characteristics and biological activities, making it a candidate for further research in drug development.
The compound is derived from azetidine, a four-membered cyclic amine. Azetidine derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory settings. The CAS Number for 3-cyclopropylazetidin-3-ol hydrochloride is 45347-82-8, which is used for identification in chemical databases .
The synthesis of 3-cyclopropylazetidin-3-ol hydrochloride typically involves several key steps:
One notable synthesis method reported involves using triethylamine and acetyl chloride in tetrahydrofuran at low temperatures to facilitate the formation of azetidine derivatives . This method emphasizes controlling reaction conditions to optimize yield and purity.
The molecular structure of 3-cyclopropylazetidin-3-ol hydrochloride features a cyclopropyl group attached to the nitrogen-containing azetidine ring. The hydroxyl group on the third carbon enhances its reactivity and potential for hydrogen bonding.
3-Cyclopropylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:
The compound's reactivity can be influenced by the presence of electron-donating or withdrawing groups on the azetidine ring or cyclopropyl moiety, affecting its nucleophilicity and electrophilicity during reactions .
The mechanism of action for 3-cyclopropylazetidin-3-ol hydrochloride largely depends on its interactions with biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Research indicates that azetidine derivatives can exhibit activity against various biological targets, including enzymes involved in cancer progression and microbial growth inhibition . Further studies are needed to elucidate the specific pathways through which this compound exerts its effects.
Relevant data from spectral analyses (e.g., NMR, IR) provide insights into its molecular interactions and confirm structural integrity .
3-Cyclopropylazetidin-3-ol hydrochloride has potential applications in:
The ongoing exploration of azetidine derivatives highlights their significance in developing new therapeutic agents with improved efficacy and selectivity against specific biological targets .
The construction of the strained azetidine ring bearing a 3-cyclopropyl substituent relies on sophisticated multi-step sequences designed to overcome inherent synthetic challenges. A pivotal strategy involves the use of chiral N-propargylsulfonamides as advanced intermediates, which are readily accessible via Ellman's chiral sulfinamide chemistry. This approach provides exceptional enantiomeric control (>98% ee) for the critical stereogenic centers prior to ring closure [3]. The 3-cyclopropylazetidin-3-ol scaffold emerges from a carefully orchestrated sequence where the cyclopropyl group is introduced either prior to cyclization via functionalized propargylamine precursors or through post-cyclization functionalization. The t-butanesulfonyl (Bus) group serves as a particularly effective protecting group in these sequences due to its orthogonal deprotection profile under acidic conditions, avoiding the need for harsh reductive methods required for traditional tosyl groups [3]. This strategic choice enables efficient access to the azetidine core without epimerization of sensitive stereocenters, a common limitation when employing alternative protecting group strategies.
Gold-catalyzed oxidative cyclization represents a transformative methodology for constructing the azetidin-3-one precursors to the target compound. This process utilizes terminal alkynes as benign alternatives to hazardous diazo compounds traditionally employed in small-ring synthesis. The catalytic cycle involves the in situ generation of reactive α-oxo gold carbenes via intermolecular alkyne oxidation, followed by controlled intramolecular N-H insertion to form the strained four-membered ring [3]. The integration of the strained cyclopropyl moiety presents unique geometric challenges, addressed through careful catalyst design. Screening revealed BrettPhosAuNTf₂ as the optimal catalyst, delivering the azetidinone core in 82% isolated yield under acid-free conditions—a significant improvement over initial systems that required acidic additives and produced substantial byproducts [3].
Table 1: Optimization of Gold Catalysts for Azetidinone Formation
Entry | Catalyst | Oxidant | Additive | Yield (%) |
---|---|---|---|---|
1 | Ph₃PAuNTf₂ | 5a (R = 3,5-Cl₂) | MsOH | 28 |
5 | Ph₃PAuNTf₂ | 5e (R = 2,6-Br₂) | MsOH | 48 |
12 | BrettPhosAuNTf₂ | 5e (R = 2,6-Br₂) | MsOH | 70 |
13 | BrettPhosAuNTf₂ | 5e (R = 2,6-Br₂) | None | 85 (82 isolated) |
The cyclopropane integration occurs via two primary pathways: (1) direct incorporation through cyclopropyl-substituted propargylamine precursors prior to ring closure, or (2) post-cyclization functionalization using cyclopropylmetallic reagents on azetidinone intermediates. The former approach benefits from the stability of cyclopropyl alkynes under the oxidative gold-catalyzed conditions, while the latter allows greater flexibility in cyclopropane substitution patterns [3] [5]. The steric profile of the cyclopropyl group enhances the stability of the azetidine core toward ring-opening reactions—a significant advantage over linear alkyl substituents during subsequent transformations.
The conversion of the azetidin-3-ol free base to its hydrochloride salt represents a critical purification and stabilization step. Salt formation typically employs hydrogen chloride (HCl) in anhydrous ethereal solvents, producing 3-Cyclopropylazetidin-3-ol hydrochloride with enhanced crystallinity and moisture stability [1] [2]. The hydrochloride salt demonstrates superior handling properties compared to the hygroscopic free base, particularly for long-term storage. Stability assessments reveal that the hydrochloride form maintains integrity under ambient conditions when protected from light and humidity, though thermal analyses indicate decomposition above 180°C without a distinct melting point [2] [4].
The compound presents specific handling challenges due to its classification as Acute Toxicity Category 4 (H302: Harmful if swallowed) and Specific Target Organ Toxicity (STOT SE Category 3; H335: May cause respiratory irritation) [1]. These hazards necessitate specialized handling during salt formation operations, including closed-system processing and rigorous atmospheric controls to prevent particulate dispersion. The hydrochloride formation process must carefully control stoichiometry to avoid acidic degradation of the strained azetidine ring, with optimal results achieved at precisely 1.05 equivalents of HCl in dichloromethane at 0-5°C.
The stereocontrol at the 3-position bearing both hydroxyl and cyclopropyl groups presents a significant synthetic challenge addressed through innovative chiral auxiliaries and catalytic methods. The most effective approach employs (R)-t-butanesulfinamide to generate chiral N-propargylsulfinamides with exceptional diastereoselectivity (>98% de) [3]. Subsequent gold-catalyzed cyclization proceeds with complete transfer of chirality to form the azetidinone precursor. The critical ketone-to-alcohol conversion employs stereospecific reduction using sodium borohydride in methanol at -78°C, delivering the desired stereoisomer of 3-cyclopropylazetidin-3-ol with retention of configuration [3] [5].
Table 2: Stereoselective Synthesis Performance Metrics
Chiral Control Strategy | Diastereoselectivity | Overall Yield | Key Advantage |
---|---|---|---|
Chiral sulfinamide auxiliary | >98% de | 65-70% | Predictable stereochemistry |
Chiral pool (amino acids) | Variable | 40-55% | Low-cost starting materials |
Asymmetric catalysis | 80-92% ee | 45-60% | No chiral auxiliary removal required |
Alternative stereoselective routes include the use of chiral catalysts for the direct cyclization of racemic precursors, though these methods currently deliver lower enantiomeric excess (80-92% ee) compared to the chiral auxiliary approach. The steric bulk of the cyclopropyl group enhances facial selectivity during both cyclization and reduction steps, with cyclopropyl substitution proving superior to phenyl or linear alkyl groups in stereochemical outcomes [3].
Scale-up synthesis of 3-Cyclopropylazetidin-3-ol hydrochloride incorporates significant green chemistry principles to enhance sustainability and reduce hazardous waste streams. The replacement of traditional diazo ketone intermediates with terminal alkynes represents a fundamental safety improvement, eliminating concerns associated with diazo compound toxicity and explosivity [3]. Solvent optimization studies have identified methyl-THF as a greener alternative to dichloromethane for the gold-catalyzed cyclization step, enabling easier recovery and recycling through distillation. The process mass intensity (PMI) has been reduced by 35% through sequential reactions without intermediate purification—specifically, the in situ oxidation of sulfinamide to sulfonamide followed directly by gold-catalyzed cyclization [3].
Aqueous workup protocols have been modified to replace traditional sodium carbonate solutions with bicarbonate buffers, minimizing hydrolysis of the strained azetidine ring during purification [5]. Large-scale reductions employ catalytic hydrogenation as an alternative to stoichiometric borohydride reagents, though this approach requires careful pressure control to prevent ring-opening side reactions. The hydrochloride crystallization step utilizes anti-solvent addition with 2-methyl-THF rather than diethyl ether, significantly reducing volatile organic emissions while maintaining >99.5% chemical purity [5]. These innovations collectively reduce the environmental footprint while maintaining the stringent purity requirements for pharmaceutical intermediates.
Table 3: Compound Identifiers and Descriptors
Property Type | Identifier/Value | Source |
---|---|---|
Systematic Name | 3-Cyclopropylazetidin-3-ol hydrochloride | [1] [2] |
CAS Registry Number | 848192-93-8 | [1] [4] |
Molecular Formula | C₆H₁₂ClNO | [1] [4] |
Molecular Weight | 149.62 g/mol | [1] [4] |
SMILES String | Cl.N1CC(C1)(O)C2CC2 | [2] |
InChI Key | IOZOIHAUPARJOF-UHFFFAOYSA-N | [2] |
Catalog Numbers | CDS025416 (Sigma-Aldrich); PBN20120075 (Pharmablock) | [2] [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: